molecular formula C22H22N4O5 B269696 (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione

Cat. No. B269696
M. Wt: 422.4 g/mol
InChI Key: HCRFQMMODDJMAK-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NITD-008 and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione involves the inhibition of viral replication by targeting the viral RNA polymerase. It also inhibits the activity of the proteasome, which plays a crucial role in the degradation of misfolded proteins that lead to neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione have been extensively studied. It has been shown to inhibit viral replication, reduce inflammation, and protect against oxidative stress. It also has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione in lab experiments is its high potency and specificity towards its target. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione. One direction is to explore its potential applications in the treatment of other viral infections and neurodegenerative diseases. Another direction is to improve its solubility and bioavailability to make it more accessible for use in clinical settings. Additionally, research can be conducted to study the potential side effects of the compound and its interactions with other drugs.
Conclusion:
In conclusion, (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione is a chemical compound that has shown promising results in the treatment of viral infections and neurodegenerative diseases. Its mechanism of action involves the inhibition of viral replication and proteasome activity. Although it has some limitations, there are several future directions for research on this compound that can lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of (5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione involves the reaction of 3-nitrobenzaldehyde with 2-phenylethylamine followed by the condensation of the resulting product with ethyl acetoacetate. The final product is obtained by the reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione has been extensively studied for its potential applications in the treatment of various diseases. It has shown promising results in the treatment of viral infections such as Dengue, Zika, and Chikungunya. It has also shown potential in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H22N4O5/c1-15(2)25-21(28)19(14-23-17-9-6-10-18(13-17)26(30)31)20(27)24(22(25)29)12-11-16-7-4-3-5-8-16/h3-10,13-15,23H,11-12H2,1-2H3/b19-14-

InChI Key

HCRFQMMODDJMAK-RGEXLXHISA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C\NC2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N(C1=O)CCC3=CC=CC=C3

SMILES

CC(C)N1C(=O)C(=CNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=O)CCC3=CC=CC=C3

Canonical SMILES

CC(C)N1C(=O)C(=CNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C1=O)CCC3=CC=CC=C3

Origin of Product

United States

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